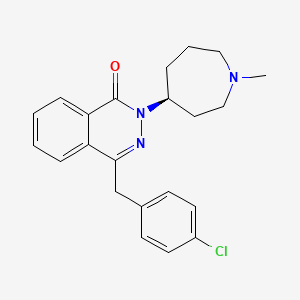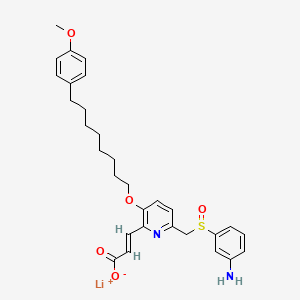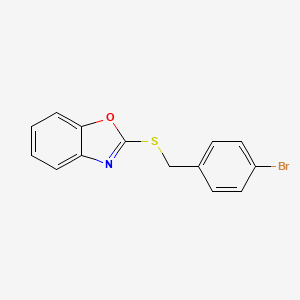![molecular formula C15H18O4 B1681560 (5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde CAS No. 73675-60-2](/img/structure/B1681560.png)
(5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde can be synthesized through acid-induced rearrangements. The transformation involves the use of acid catalysts to convert melampolide into schkuhriolide, resulting in a mixture of epimers and oplopanolide through sequential rearrangements . The specific reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
While detailed industrial production methods for schkuhriolide are not extensively documented, the synthesis typically involves the extraction of the compound from natural sources, followed by purification processes to isolate the desired product. The use of advanced chromatographic techniques is common in the purification stage to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
(5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups present in schkuhriolide, leading to the formation of new compounds with altered properties.
Substitution: this compound can participate in substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of schkuhriolide include acids for catalyzing rearrangements, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.
Major Products Formed
The major products formed from the reactions of schkuhriolide include epimers and oplopanolide, which are generated through acid-catalyzed rearrangements . These products may exhibit different chemical and biological properties compared to the parent compound.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: The compound’s biological activities suggest potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: this compound’s chemical properties make it suitable for use in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of schkuhriolide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, such as rearrangements and substitutions, which alter its structure and activity. The molecular targets and pathways involved in these processes are still under investigation, but they likely include enzymes and receptors that play key roles in biological systems.
Comparaison Avec Des Composés Similaires
(5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde can be compared with other similar compounds, such as germacranolides and elemanolides. These compounds share structural similarities but differ in their chemical and biological properties. For example, germacranolides are biogenetic precursors of elemanolides and can be transformed into elemanolides through Cope rearrangements . This compound’s unique structure and reactivity make it distinct from these related compounds, highlighting its potential for diverse applications.
List of Similar Compounds
- Germacranolides
- Elemanolides
- Melampolides
This compound’s distinct chemical properties and potential applications make it a compound of significant interest in various scientific fields
Propriétés
Numéro CAS |
73675-60-2 |
|---|---|
Formule moléculaire |
C15H18O4 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
(5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde |
InChI |
InChI=1S/C15H18O4/c1-9-4-3-5-11(8-16)7-13-14(12(17)6-9)10(2)15(18)19-13/h5-6,8,12-14,17H,2-4,7H2,1H3/b9-6+,11-5- |
Clé InChI |
AIWBJIOCQDWGGI-UUDLHEPBSA-N |
SMILES |
CC1=CC(C2C(CC(=CCC1)C=O)OC(=O)C2=C)O |
SMILES isomérique |
C/C/1=C\[C@H]([C@H]2[C@@H](C/C(=C\CC1)/C=O)OC(=O)C2=C)O |
SMILES canonique |
CC1=CC(C2C(CC(=CCC1)C=O)OC(=O)C2=C)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Schkuhriolide; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(20Z,22Z)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B1681481.png)
![(19E,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1681482.png)








![N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide](/img/structure/B1681498.png)
![Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-](/img/structure/B1681500.png)
